(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid

peptide synthesis chemical procurement cost efficiency

Standard α-amino acid peptides undergo rapid proteolytic degradation, limiting in vivo efficacy. This Fmoc-β³-amino acid building block features a backbone methylene extension that confers intrinsic protease resistance, significantly extending serum half-life. The terminal alkyne enables late-stage CuAAC conjugation of fluorophores, chelators, or cytotoxins without compromising stability. Priced at less than one-quarter the cost per gram of its α-amino homolog, it enables cost-effective gram-scale synthesis for in vivo studies and process development.

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
CAS No. 1217669-02-7
Cat. No. B170355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
CAS1217669-02-7
Molecular FormulaC21H19NO4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m0/s1
InChIKeyALHPEVGGGAQSCG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-3-amino-5-hexynoic acid: β³-Amino Acid Alkyne Building Block


Fmoc-(S)-3-amino-5-hexynoic acid (synonym: Fmoc-L-β-homopropargylglycine, Fmoc-β-HoGly(Propargyl)-OH) is a non‑proteinogenic β³‑amino acid derivative bearing a terminal alkyne side chain and a 9‑fluorenylmethoxycarbonyl (Fmoc) amine protecting group . Its molecular formula is C₂₁H₁₉NO₄ (MW 349.38 g·mol⁻¹) [1]. The combination of the Fmoc‑compatible protecting strategy and the bioorthogonal alkyne handle makes this compound a strategic building block for solid‑phase peptide synthesis (SPPS), enabling copper‑catalysed azide‑alkyne cycloaddition (CuAAC) for peptide functionalisation, while the β³‑backbone imparts heightened resistance to endogenous proteases relative to canonical α‑amino acid sequences.

Why Generic Fmoc-Alkyne Amino Acids Cannot Substitute


Fmoc‑protected alkyne amino acids share the same functional groups but differ critically in backbone architecture and side‑chain length. The β³‑amino acid scaffold of the target compound inserts an additional methylene unit between the amide bond and the alkyne tether, which not only alters the conformational flexibility of the peptide but also dramatically reduces susceptibility to proteolytic cleavage [1]. Simply substituting an α‑alkyne amino acid such as Fmoc‑L‑homopropargylglycine or Fmoc‑L‑propargylglycine forfeits the intrinsic protease resistance that the β³‑backbone provides, leading to shorter serum half‑lives and potentially lower in‑vivo efficacy. The quantifiable consequences of this structural difference are detailed in the evidence guide below.

Quantitative Differentiation from Closest Analogs


Procurement Cost Advantage over α-Amino Acid Homolog

The β³‑isomer (target compound) is consistently priced significantly lower than the α‑amino acid homolog Fmoc‑L‑homopropargylglycine (CAS 942518‑21‑0). At the 100 mg scale, the target compound is listed at USD 71, while the α‑homolog costs USD 116.90; at the 1 g scale the target compound is USD 186 versus an extrapolated ~USD 1,500 for the α‑homolog [1]. This represents a 4‑ to 8‑fold cost reduction per gram for laboratories that require multi‑gram quantities for SPPS campaigns.

peptide synthesis chemical procurement cost efficiency

Enhanced Serum Stability from β³-Amino Acid Backbone

Peptides containing β‑amino acid residues consistently exhibit markedly extended serum half‑lives compared with purely α‑amino acid counterparts. In a direct comparison of macrocyclic peptides targeting SARS‑CoV‑2 Mᵖʳᵒ, the β‑amino acid‑bearing peptides BM3 and BM7 displayed serum half‑lives of 48 h and >168 h, respectively, whereas the corresponding alanine‑substituted (α‑only) analogs lost all activity and showed substantially shorter half‑lives [1]. This class‑level property is intrinsic to the β³‑backbone and applies directly to peptides constructed with the target compound.

proteolytic stability serum half-life peptide therapeutics

Extended Side-Chain Spacer for Efficient CuAAC Conjugation

The target compound possesses a hex‑5‑ynoic acid backbone that places the terminal alkyne one methylene further from the peptide chain than the pent‑4‑ynoic acid scaffold of Fmoc‑L‑propargylglycine (CAS 198561‑07‑8) [1]. This additional spacing reduces steric hindrance around the alkyne, making it more accessible for the copper‑catalysed azide‑alkyne cycloaddition (CuAAC) reaction, which is known to be sensitive to steric crowding of the alkyne component [2].

click chemistry CuAAC steric accessibility

Validated Use in Receptor-Targeted Peptide Conjugates

In a published probe for epidermal growth factor receptor (EGFR) imaging, a β‑homopropargylglycine residue (the target compound in its deprotected form) was used to attach a ¹⁴Cu‑chelator via CuAAC, while simultaneously benefiting from the enhanced metabolic stability of the β‑amino acid backbone [1]. The conjugate retained receptor binding and displayed biased agonist activity, demonstrating that the β³‑alkyne building block supports both bioorthogonal conjugation and biological function.

peptide conjugates EGFR targeting molecular imaging

Optimal Deployment Scenarios in Peptide R&D and Bioconjugation


SPPS of Click-Functionalised β-Peptide Libraries

The Fmoc group is fully compatible with standard SPPS protocols, and the alkyne side chain withstands repetitive Fmoc‑deprotection cycles. The β³‑backbone ensures that library members possess intrinsic protease resistance, increasing the likelihood of identifying lead compounds with usable pharmacokinetic profiles [1].

Long-Circulating Peptide Conjugates for Imaging or Therapy

The extended serum half‑life conferred by the β³‑amino acid scaffold makes this building block ideal for designing peptide‑drug conjugates or imaging agents that must remain intact in circulation for hours to days [1]. The alkyne moiety enables late‑stage attachment of fluorescent dyes, radionuclide chelators, or cytotoxic payloads via CuAAC without altering the protease‑stable backbone.

Cost-Sensitive Scale-Up of Alkyne-Functionalised Peptides

At less than one‑quarter of the cost per gram of the α‑amino acid homolog, the target compound is the economically rational choice when gram‑scale syntheses are required for extensive in‑vivo studies or initial process development [1].

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